N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring, along with an isonicotinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyridine ring system. The bromination of 6-methylpyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the coupling of the brominated pyridine derivative with isonicotinamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isonicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD) or related cofactors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide
- N-(5-bromo-6-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is unique due to the specific positioning of the trifluoromethyl group on the isonicotinamide moiety, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
1. Chemical Structure and Properties
The compound features a pyridine core substituted with bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can influence the compound's interaction with biological targets, particularly enzymes and receptors.
2.1 Topoisomerase Inhibition
One of the primary mechanisms by which this compound may exert its effects is through the inhibition of topoisomerase enzymes, specifically Topoisomerase I. This enzyme is crucial for DNA replication and transcription, making it a target for anticancer agents. Studies have shown that derivatives of similar structures exhibit significant topoisomerase I poisoning activity, leading to cytotoxic effects on cancer cells .
2.2 Cytotoxicity
Research indicates that compounds with similar structural features demonstrate cytotoxicity against various cancer cell lines, including lymphoblastoma and breast cancer cells. The introduction of trifluoromethyl groups has been associated with enhanced cytotoxic effects, potentially due to increased lipophilicity and improved membrane permeability .
3. Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
4.1 Anticancer Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in human breast cancer cells (MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
4.2 Antimicrobial Activity
Research has also indicated that compounds structurally related to this compound exhibit antimicrobial properties. One study highlighted the effectiveness of related amide derivatives against various pathogenic bacteria, suggesting potential applications in treating infections .
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3N3O/c1-7-10(14)5-9(6-19-7)20-12(21)8-2-3-18-11(4-8)13(15,16)17/h2-6H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFHOBASGLCQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.